5-(Morpholin-4-ylmethyl)quinolin-8-ol
CAS No.: 312611-90-8
Cat. No.: VC2325999
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312611-90-8 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 5-(morpholin-4-ylmethyl)quinolin-8-ol |
| Standard InChI | InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2 |
| Standard InChI Key | AKUILKRKGZEPQD-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O |
| Canonical SMILES | C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O |
Introduction
Chemical Structure and Properties
Basic Structural Information
5-(Morpholin-4-ylmethyl)quinolin-8-ol belongs to the quinoline family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. It features a morpholin-4-ylmethyl substituent at position 5 and a hydroxyl group at position 8. The chemical formula is C14H16N2O2 with a molecular weight of 244.29 g/mol . This compound is registered with the CAS number 312611-90-8 .
Physical and Chemical Properties
The compound exhibits properties typical of quinoline derivatives, including fluorescent capabilities and metal chelation potential. The 8-hydroxyquinoline core enables strong metal-binding, particularly with Fe(III) and Cu(II), which influences its biological activity. The morpholinomethyl group at position 5 enhances solubility in aqueous media and improves pharmacokinetic properties, making it valuable for biological applications .
Table 1: Key Chemical Properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 312611-90-8 |
| SMILES | C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O |
| InChI | InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2 |
Synthesis Methods
General Synthetic Routes
The synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol typically involves a two-step process. The first step is the chloromethylation of 8-hydroxyquinoline to produce 5-chloromethyl-8-hydroxyquinoline. The second step involves the substitution of the chlorine atom with morpholine .
Detailed Synthesis Protocol
In a typical synthesis procedure, 8-hydroxyquinoline is first chloromethylated to obtain crude 5-chloromethyl-8-hydroxyquinoline. High purity products are obtained by washing with concentrated hydrogen chloride instead of acetone, as residual 8-hydroxyquinoline cannot be completely removed by acetone washing, and substitution reactions may occur during crystallization from ethanol .
The next step involves reacting 5-chloromethyl-8-hydroxyquinoline with morpholine in dichloromethane at room temperature for approximately 10 minutes. Triethylamine is typically used as the base in this reaction. It's worth noting that the use of inorganic bases such as sodium carbonate, sodium hydrogen carbonate, or sodium hydroxide leads to very slow reaction rates or unwanted byproducts .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
The structure of 5-(Morpholin-4-ylmethyl)quinolin-8-ol has been confirmed through various spectroscopic techniques. The 1H-NMR spectrum shows characteristic signals for the quinoline and morpholine moieties. Based on similar compounds, the typical 1H-NMR profile includes signals at δ 8.78 (dd, 1H), 8.67 (dd, 1H), 7.45 (dd, 1H), 7.32 (d, 1H), 7.06 (d, 1H), 3.79 (s, 2H), 3.66 (m, 4H), and 2.45 (m, 4H) .
The 13C-NMR spectrum typically shows signals at approximately δ 152.1, 147.7, 138.8, 134.2, 129.2, 127.9, 124.0, 121.6, 108.7, 67.1, 61.1, and 53.6, corresponding to the carbon atoms in the compound .
Biological Activities
Enzyme Inhibition Properties
Research has shown that 5M-8OH-Q has a binding affinity of 47 μM for CtUGGT GT24 in vitro, as measured by ligand-enhanced fluorescence. In cellular studies, this compound inhibits both human UGGT isoforms at concentrations higher than 750 μM. The binding of 5M-8OH-Q to CtUGGT GT24 appears to be mutually exclusive to M5-9 glycan binding in an in vitro competition experiment .
Table 2: Enzyme Inhibition Data for 5-(Morpholin-4-ylmethyl)quinolin-8-ol Derivative
| Parameter | Value | Target |
|---|---|---|
| Binding Affinity | 47 μM | CtUGGT GT24 in vitro |
| Inhibition Concentration | >750 μM | Human UGGT isoforms in cellula |
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 5-(Morpholin-4-ylmethyl)quinolin-8-ol have been synthesized and studied, including:
-
5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol (CAS: 5596-37-2)
-
5-Chloro-7-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol
-
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate (CAS: 457650-81-6)
Structure-Activity Relationship
The biological activity of 5-(Morpholin-4-ylmethyl)quinolin-8-ol and its analogs depends on several structural features:
-
The 8-hydroxyquinoline core enables metal chelation, particularly with Fe(III) and Cu(II), which can influence biological activity.
-
The morpholinomethyl group enhances solubility and pharmacokinetic properties.
-
Variations in the substituents at positions 5 and 7 can significantly alter the binding affinity and selectivity for different biological targets.
Table 3: Comparison of 5-(Morpholin-4-ylmethyl)quinolin-8-ol with Its Structural Analogs
| Compound | Distinguishing Features | Notable Properties |
|---|---|---|
| 5-(Morpholin-4-ylmethyl)quinolin-8-ol | Morpholinomethyl at position 5 | Enhanced solubility, UGGT binding |
| 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol | Chloro at position 5, morpholinomethyl at position 7 | Different binding profile due to altered substitution pattern |
| 5-Dimethylaminomethyl-quinolin-8-ol | Dimethylaminomethyl at position 5 | Potentially different binding affinity compared to morpholine analog |
| 5-(Piperazin-1-ylmethyl)-quinolin-8-ol | Piperazinylmethyl at position 5 | Additional nitrogen provides potential for further functionalization |
Research Applications
Use in Biochemical Research
5-(Morpholin-4-ylmethyl)quinolin-8-ol serves as a valuable building block in the synthesis of more complex organic molecules. It is used in developing new materials and catalysts due to its unique chemical properties. The compound's ability to bind to biological macromolecules makes it useful for investigating biochemical pathways and mechanisms.
Future Research Perspectives
Medicinal Chemistry Opportunities
Given the unique chemical structure and biological activities of 5-(Morpholin-4-ylmethyl)quinolin-8-ol, there are several promising directions for future research:
-
Structure Optimization: Further modifications of the compound's structure could enhance its binding affinity and selectivity for specific biological targets.
-
UGGT Inhibitor Development: A medicinal program based on derivatives like 5M-8OH-Q could yield the next generation of UGGT inhibitors with improved potency and pharmacokinetic properties .
-
Combination Therapy: Investigation of potential synergistic effects when used in combination with other therapeutic agents could open new treatment avenues.
Analytical and Synthetic Challenges
Further research is needed to optimize the synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol and its derivatives, particularly to improve yield and purity. Additionally, more detailed structure-activity relationship studies would help identify the key structural features responsible for specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume